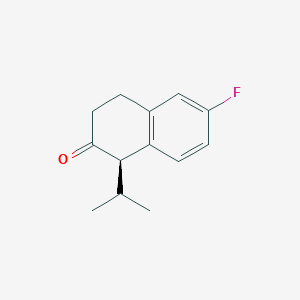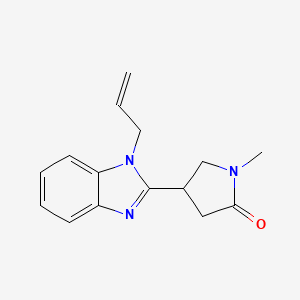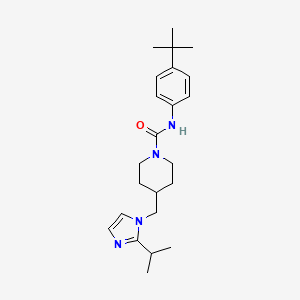
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as FGIN-1-27, is a synthetic compound that has been used extensively in scientific research. It is a potent and selective agonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mecanismo De Acción
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to the binding of glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site and increases the affinity and efficacy of glutamate binding. This results in the activation of downstream signaling pathways that lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific system and context in which it is used. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially synthesized compound. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one and its effects on mGluR5 signaling. One area of interest is the role of mGluR5 in addiction and substance abuse, and the potential of this compound as a therapeutic agent for these conditions. Another area of interest is the interaction between mGluR5 and other neurotransmitter systems, such as the endocannabinoid system, and the potential for this compound to modulate these interactions. Finally, there is ongoing research on the development of new and improved mGluR5 agonists and allosteric modulators, including this compound derivatives, that may have enhanced potency, selectivity, and pharmacokinetic properties.
Métodos De Síntesis
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 6-fluoro-1-indanone with isopropylmagnesium bromide, followed by reduction with sodium borohydride and cyclization with trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has been used extensively in scientific research to study the function of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, pain, and neurodegenerative diseases. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.
Propiedades
IUPAC Name |
(1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)


![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)



![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)

![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)